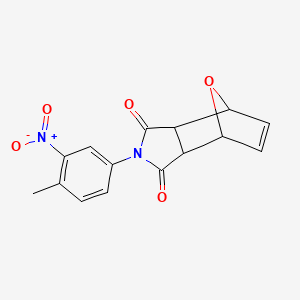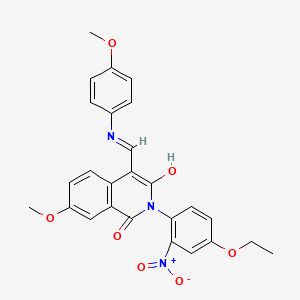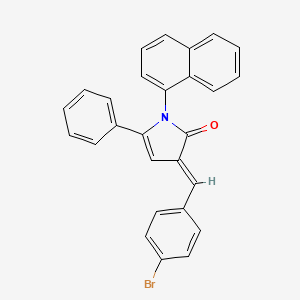![molecular formula C25H18N2O5 B11691575 17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11691575.png)
17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure This compound is characterized by its pentacyclic framework, which includes multiple fused rings and a variety of functional groups
Métodos De Preparación
The synthesis of 17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pentacyclic Core: The initial step involves the construction of the pentacyclic core through a series of cyclization reactions. This may involve the use of specific catalysts and reaction conditions to ensure the formation of the desired ring system.
Introduction of Functional Groups: Once the core structure is established, the methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. This step requires careful control of reaction conditions to achieve the desired substitution pattern.
Final Modifications: The final step involves any necessary modifications to the compound to achieve the desired purity and yield. This may include purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Cycloaddition: The pentacyclic core can undergo cycloaddition reactions, forming new ring systems and potentially leading to the synthesis of novel compounds.
Aplicaciones Científicas De Investigación
17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes. It may be used in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites, altering signal transduction pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be compared with other similar compounds, such as:
17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: This compound shares the same pentacyclic core but lacks the methoxy and nitro substituents, resulting in different chemical properties and reactivity.
15-Methyl-17-oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione:
The unique combination of functional groups and the pentacyclic core structure of 17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione distinguishes it from these similar compounds, offering distinct advantages in various research and industrial applications.
Propiedades
Fórmula molecular |
C25H18N2O5 |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
17-(2-methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C25H18N2O5/c1-32-19-11-10-13(27(30)31)12-18(19)26-24(28)22-20-14-6-2-3-7-15(14)21(23(22)25(26)29)17-9-5-4-8-16(17)20/h2-12,20-23H,1H3 |
Clave InChI |
NDZOPIAFILCWNA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B11691493.png)

![3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11691506.png)
![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-diethylethanamine](/img/structure/B11691507.png)
![N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide](/img/structure/B11691508.png)
![Methyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11691509.png)
![N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11691517.png)


![(4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11691545.png)
![3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11691554.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11691564.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691581.png)

